![molecular formula C9H16ClN B2714437 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride CAS No. 2138145-29-4](/img/structure/B2714437.png)
1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride
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Overview
Description
1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride is a chemical compound with the CAS Number: 2138145-29-4 . It has a molecular weight of 173.69 and is typically stored at room temperature . The compound is usually available in powder form .
Synthesis Analysis
The synthesis of compounds similar to 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride often involves N-alkylation . For instance, the synthesis of a related compound, methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The InChI code for 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride is 1S/C9H15N.ClH/c1-2-6-9(10)7-4-3-5-8-9;/h1H,3-8,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
- In vivo experiments have shown that related compounds exhibit antiulcer effects and reduce gastric hypersecretion . These properties make them potential candidates for addressing gastrointestinal disorders.
- The compound is an inhibitor of collagenase . Collagenase plays a role in tissue remodeling and wound healing. By inhibiting it, this compound may have applications in wound care and tissue regeneration.
- It is known to be an effective immunomodulator . Immunomodulators regulate the immune system, making them valuable in autoimmune diseases, allergies, and cancer immunotherapy.
- Related compounds display anticancer activity . Investigating their mechanisms of action could lead to novel cancer therapies.
- The compound serves as a useful synthetic building block for bioorthogonal chemistry . Researchers use it in click chemistry reactions for labeling and studying biomolecules.
- Ben Cravatt’s lab developed clickable, nucleophilic hydrazine probes for “reverse-polarity” activity-based protein profiling (RP-ABPP) . These probes allow selective labeling of proteins, aiding in proteomics research.
Antiulcer Activity and Gastric Hypersecretion Reduction
Collagenase Inhibition
Immunomodulation
Anticancer Activity
Bioorthogonal Alkyne
Clickable Hydrazine Probes for Activity-Based Protein Profiling
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-prop-2-ynylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-6-9(10)7-4-3-5-8-9;/h1H,3-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFOBDOQIZPMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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